molecular formula C18H17NO3S2 B2670341 N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide CAS No. 941972-91-4

N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2670341
CAS RN: 941972-91-4
M. Wt: 359.46
InChI Key: IKQSNIYTCCXOOM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound and is used in the preparation of various pharmaceuticals and in hydrodesulfurization reactions .


Synthesis Analysis

The synthesis of benzothiophene-based molecules has been a subject of great interest and has been actively pursued in recent years . These molecules are synthesized through different transition metals catalyzed reactions .


Molecular Structure Analysis

While specific structural analysis for the compound was not found, benzo[b]thiophene heterocycles are important components of many small molecule pharmaceuticals and drug candidates as well as organic semiconducting materials .


Chemical Reactions Analysis

Benzo[b]thiophene is used in the preparation of 2-thianapthenylphenyllithium, via metalation by n-butyllithium . It is also used in organic as well as pharmaceutical industry as a component in the synthesis of raloxifene, a breast cancer therapeutic, or hydrodesulfurization reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of heterocyclic compounds utilizing thiophene derivatives, which are crucial in developing new materials and pharmaceuticals. For instance, thiophenylhydrazonoacetates have been synthesized to yield a variety of derivatives, such as pyrazole and pyrimidine, indicating the versatility of thiophene compounds in heterocyclic synthesis (Mohareb et al., 2004).

Crystal Structure Analysis

The crystal structure of thiophene-related compounds provides insights into molecular interactions and stability, essential for materials science and drug design. For example, the crystal structure of a thiophen-2-yl derivative has been elucidated, revealing hydrogen bonding and π···π interactions, which are critical for understanding molecular assembly and reactivity (Sharma et al., 2016).

Antimicrobial Agents

Thiophene derivatives have been explored for their antimicrobial properties, leading to the development of new agents against various pathogens. A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial activity, which highlights the potential of thiophene compounds in combating microbial resistance (Bikobo et al., 2017).

Anticancer Research

In the realm of cancer research, thiophene-based compounds are investigated for their potential to inhibit cancer cell growth and proliferation. For instance, derivatives of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown significant antitumor activity and entered clinical trials, underscoring their promise as anticancer drugs (Zhou et al., 2008).

Future Directions

While specific future directions for this compound were not found, there is ongoing research in the field of benzo[b]thiophene-based compounds. For instance, sulfide oxidation tuning in benzo[b]thiophene-based copolymers has been reported for highly efficient photocatalytic hydrogen evolution .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-12(2)24(21,22)16-5-3-4-14(11-16)18(20)19-15-6-7-17-13(10-15)8-9-23-17/h3-12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSNIYTCCXOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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